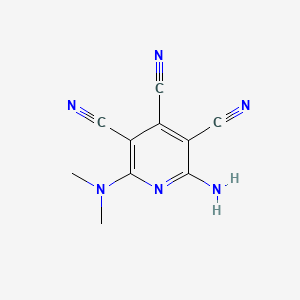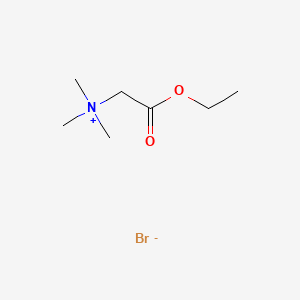
1-methyl-3-pyrrolidyl I+/--cyclopentylmandelate methobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide, also known as glycopyrrolate, is a synthetic anticholinergic agent. It is commonly used in medicine to reduce salivation and respiratory secretions, and to treat peptic ulcers. The compound has a molecular formula of C19H28BrNO3 and a molecular weight of 398.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves the esterification of α-cyclopentylmandelic acid with 3-hydroxy-1,1-dimethylpyrrolidinium bromide. The reaction typically requires an acidic catalyst and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: It is used in clinical research to develop new treatments for conditions like peptic ulcers and respiratory disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves its anticholinergic properties. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M3 receptor. This inhibition reduces the secretion of saliva and other bodily fluids, making it useful in medical applications .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent with similar properties but different chemical structure.
Scopolamine: Similar in function but used primarily for motion sickness and postoperative nausea.
Hyoscine: Used for similar medical applications but has a different mechanism of action.
Uniqueness
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its high selectivity for muscarinic receptors and its efficacy in reducing secretions make it particularly valuable in medical settings .
Properties
Molecular Formula |
C19H29BrNO3+ |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1; |
InChI Key |
VPNYRYCIDCJBOM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















